molecular formula C20H20N4 B12417729 Aak1-IN-2

Aak1-IN-2

Cat. No.: B12417729
M. Wt: 316.4 g/mol
InChI Key: FMNWOBLAZAYOSG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aak1-IN-2 involves a series of chemical reactions, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Aak1-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its inhibitory activity and selectivity .

Mechanism of Action

Aak1-IN-2 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the adaptor protein 2 (AP2) complex. This inhibition disrupts the phosphorylation of the AP2 complex, thereby modulating receptor endocytosis and affecting various cellular processes . The molecular targets and pathways involved include the clathrin-mediated endocytic pathway and the Notch signaling pathway .

Comparison with Similar Compounds

Uniqueness of Aak1-IN-2: this compound stands out due to its high selectivity and potency in inhibiting AAK1. It has shown promising results in preclinical studies, particularly in reducing neuropathic pain and inhibiting viral infections. Its unique structure and functional group modifications contribute to its enhanced activity and selectivity compared to other similar compounds .

Biological Activity

Aak1-IN-2 is a selective inhibitor of the AAK1 (AP2-associated kinase 1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and various cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Overview of AAK1 and Its Functions

AAK1 is involved in several critical cellular processes, including:

  • Clathrin-Mediated Endocytosis : AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2), which is essential for clathrin coat assembly during endocytosis .
  • Signal Transduction : AAK1 is implicated in various signaling pathways, including the NF-κB pathway, where it regulates the degradation of IKBα, leading to the activation of NF-κB .
  • Neuronal Functions : AAK1 is associated with dendrite morphogenesis and has been linked to neurological disorders such as schizophrenia and Alzheimer's disease .

This compound functions primarily through competitive inhibition at the ATP-binding site of AAK1. This inhibition disrupts the phosphorylation events mediated by AAK1, thereby affecting downstream signaling pathways involved in endocytosis and cellular responses to external stimuli .

In Vitro Studies

  • Endocytosis Inhibition : Studies demonstrated that treatment with this compound resulted in reduced levels of phosphorylated AP2, confirming its efficacy in inhibiting clathrin-mediated endocytosis in cell lines such as HeLa .
  • Pain Modulation : In models of neuropathic pain, this compound has shown promise by reducing pain responses associated with nerve injury. Specifically, it was effective in reversing established pain behaviors in animal models treated with chronic constriction injury (CCI) .

Case Studies

  • Neuropathic Pain Models : In a study involving mouse models, administration of this compound led to significant reductions in both spontaneous and evoked pain responses. The compound was linked to adrenergic signaling pathways that mediate pain perception .
  • T Cell Migration : Research indicated that this compound enhances T cell migration towards chemokines CXCL9 and CXCL10. This suggests potential applications in immunotherapy, particularly in enhancing T cell infiltration into tumors .

Data Table: Summary of Biological Activities

Activity AreaEffect of this compoundReference
Clathrin-Mediated EndocytosisInhibition of AP2 phosphorylation
Neuropathic PainReduction in pain responses in CCI models
T Cell MigrationEnhanced migration towards CXCL9/10
Neuronal FunctionPotential modulation of dendritic spine growth

Properties

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile

InChI

InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m0/s1

InChI Key

FMNWOBLAZAYOSG-SFHVURJKSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N

Canonical SMILES

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N

Origin of Product

United States

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